BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Phase Transitions of Uranyl Fluoride:
A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Urany! fluoride
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For Researchers, Scientists, and Drug Development Professionals

Uranyl fluoride (UO:zF2), a key intermediate compound in the nuclear fuel cycle, exhibits a
fascinating and complex range of structural behaviors heavily influenced by environmental
conditions, particularly temperature and humidity. Understanding its structural phase transitions
is critical for predicting its long-term stability, reactivity, and behavior in storage and processing
environments. This technical guide provides an in-depth analysis of the known structural
phases of uranyl fluoride, the transitions between them, and the experimental methodologies
used for their characterization.

Crystalline Phases of Uranyl Fluoride

Uranyl fluoride primarily exists in two well-characterized forms: an anhydrous phase (a-
UO:zF2) and a hydrated phase (3-UO2zF2). The transition between these states is reversible and
highly dependent on water vapor pressure.

Anhydrous Uranyl Fluoride (a-UO:zF2)

Anhydrous UO:zF2 possesses a rhombohedral crystal structure, characterized by a layered
arrangement.[1][2] Each uranium atom is coordinated to two axial oxygen atoms, forming the
characteristic linear uranyl ion (UO22%), and six equatorial fluorine atoms.[1][2] This results in a
distorted octahedral geometry around the uranium center. A notable feature of anhydrous
UO:zF: is its propensity for stacking disorder along the c-axis, which can lead to broadening of
specific peaks in diffraction patterns.[1][2]
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Hydrated Uranyl Fluoride (B-UO2zF2)

When exposed to ambient humidity, anhydrous UO:zF2 readily absorbs water to form a stable
hydrated phase with the chemical formula [(UOz2)7F14(H20)7]-4H20.[3] This complex structure,
identified as the B-phase, belongs to the monoclinic crystal system. In this hydrated form, the
coordination environment of the uranyl ion changes from six-coordinate to a pentagonal
bipyramidal geometry, where the equatorial plane consists of four fluorine atoms and one water
molecule.[3][4] The structure contains two distinct populations of water molecules: seven that
are directly bound as ligands to the uranyl centers and four that are held within pores via
hydrogen bonds.

Structural Transitions and Stability

The primary structural transformation in the uranyl fluoride system is the reversible hydration-
dehydration process. Furthermore, under conditions of high humidity, the compound can
undergo irreversible chemical transformations.

Temperature- and Humidity-Induced Phase Transition

The transition between the anhydrous (a) and hydrated (3) phases is governed by temperature
and relative humidity (RH).

e Hydration: Anhydrous UO:zF2 begins to hydrate at room temperature in the presence of
sufficient water vapor (e.g., readily at 50% RH).[4] This process involves a significant
structural rearrangement, including the change in uranium coordination number from six to
five.

o Dehydration: The hydrated phase can be converted back to the anhydrous form by heating.
The primary dehydration transition occurs at approximately 125 °C in air.[4]
Thermogravimetric analysis suggests a two-step process, with an initial, smaller mass loss
around 75 °C, likely corresponding to the removal of the more weakly bound, hydrogen-
bonded water molecules, followed by the main structural conversion to the anhydrous phase
at the higher temperature.

Calorimetric studies of anhydrous UOzF2 from 13 K to 418 K (145 °C) have shown no evidence
of other solid-state phase transitions within this temperature range.[5]
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High-Humidity Chemical Transformation

At elevated and sustained high relative humidity (e.g., 75% RH), hydrated uranyl fluoride is

chemically unstable. It undergoes a degradation process that involves the loss of fluorine and
the formation of a layered uranyl hydroxide hydrate, which is structurally similar to the mineral
schoepite.[6][7] This can be followed by further transformation into a uranyl peroxide species.
[6][7] This pathway represents a chemical degradation of the material rather than a reversible

structural phase transition.

High-Pressure Behavior

Currently, there is a lack of published experimental data on the structural phase transitions of
uranyl fluoride under high-pressure conditions. While studies on related compounds like
uranium dioxide (UOz) show pressure-induced transitions, these findings cannot be directly
extrapolated to UOzF2.[8] This remains an area requiring further investigation.

Quantitative Structural and Thermodynamic Data

The following tables summarize the key quantitative data for the primary phases of uranyl

fluoride.

Table 1: Crystallographic Data for Uranyl Fluoride Phases
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Anhydrous UO2zF: (a- Hydrated UO2zF:z (B-phase)
Property
phase) [(UO2)7F14(H20)7]-4H20
Rhombohedral (Trigonal)[1][2] o
Crystal System ] Monoclinic
Space Group R-3m[1][2] C2/c
a=5.755 kX, a =42° 47'[1][2]a
: [ _][ : a=13.843A,b=9.801A c=
Lattice Parameters =4.192 A, ¢ = 15.66 A (unit-
24.970 A, B = 104.94°
layen)[9]
] o ] 5 (Pentagonal Bipyramidal)[3]
Uranium Coordination 6 (Distorted Octahedral) ]
U-O Bond Length ~1.74 A[9]
U-F Bond Length ~2.43 A[9]

Table 2: Thermodynamic and Physical Properties

Property Anhydrous UOzF2
Density 6.37 g/cm3

Standard Enthalpy of Formation (AHf°) -1584 kJ/mol
Standard Entropy (S°) 146 J/(mol-K) at 298 K

) ~125 °C (main transition)[4] ~75 °C (initial water
Dehydration Temperature l0ss)
0SS

Experimental Protocols

The characterization of uranyl fluoride phase transitions relies on a combination of synthesis,
diffraction, and spectroscopic techniques.

Synthesis of Uranyl Fluoride Phases
e Anhydrous UOzFz:
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o Gas-Phase Hydrolysis: Uranium hexafluoride (UFe) gas is reacted with controlled amounts
of water vapor. The resulting UOzF2z powder precipitates from the gas phase.[10]

o Hydrofluorination of UOs: Uranium trioxide (UOs) powder is reacted with anhydrous
hydrogen fluoride (HF) gas at temperatures between 350-500 °C.[10]

e Hydrated UO:zF::

o Controlled Hydration: Anhydrous UOzF2 powder is placed in a chamber with a controlled
relative humidity (e.g., 40-50% RH) at ambient temperature. The material is allowed to
equilibrate until the structural transformation is complete, as monitored by techniques like
XRD or Raman spectroscopy.

Key Characterization Methodologies

» X-ray and Neutron Diffraction: Powder XRD and neutron diffraction are the definitive
methods for phase identification and crystal structure solution. Neutron diffraction is
particularly advantageous for accurately locating the hydrogen atoms in the hydrated
structure.[4][9]

o Protocol Outline (Neutron Powder Diffraction): The UOzF2 sample, being hygroscopic, is
handled in an inert atmosphere glovebox.[9] It is loaded into a sample holder designed to
minimize background scattering (e.g., a vanadium or Ti-Zr null-coherent scattering alloy
canister).[9] Data is collected at room temperature using a neutron diffractometer. Rietveld
refinement of the resulting diffraction pattern is performed using software like GSAS to
determine lattice parameters, atomic positions, and phase purity.

 In-situ Raman Spectroscopy: This technique is highly effective for monitoring phase
transitions dynamically as a function of temperature or humidity. The symmetric stretching
mode of the uranyl ion (v1) is very sensitive to its local coordination environment.

o Protocol Outline (Temperature-Dependent Study):

» A small amount of the UO2F2 sample (either anhydrous or hydrated) is mounted on a

temperature-controlled microscope stage.

» The stage is purged with a dry, inert gas (e.g., N2) to control the atmosphere.
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» A baseline Raman spectrum is collected at room temperature. The characteristic v1
peak for anhydrous UO2zF2 appears around 915 cm~1, while for the hydrated form it is at
~868 cm~1.[4]

» The temperature is ramped at a controlled rate (e.g., 5-10 °C/min) while spectra are
collected continuously or at set temperature intervals.

» Changes in the Raman spectra, such as the disappearance of the 868 cm~! peak and
the appearance and growth of the 915 cm~1 peak, indicate the dehydration phase

transition.

» The relative intensities of these peaks can be plotted against temperature to map the
transition's progress and determine its onset temperature.[4]

e Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of
temperature. It is used to quantify the loss of water during dehydration and determine the

stoichiometry of the hydrate.

Visualized Workflows and Relationships

The following diagrams illustrate the key relationships and experimental workflows discussed.
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Caption: Phase transitions and chemical transformations of uranyl fluoride.
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Caption: Experimental workflow for characterizing UOzF2 phase transitions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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